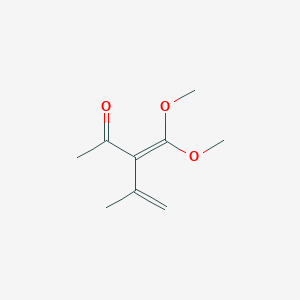
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one is an organic compound with a unique structure that includes both methoxy and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylpent-4-en-2-one with dimethoxymethane in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one involves its interaction with various molecular targets. The enone group can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis. The methoxy groups can also undergo nucleophilic substitution, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethylidene)-4-methylpent-4-en-2-one
- 3-(Ethoxymethylidene)-4-methylpent-4-en-2-one
- 3-(Dimethoxymethylidene)-4-ethylpent-4-en-2-one
Uniqueness
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
65120-61-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(dimethoxymethylidene)-4-methylpent-4-en-2-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(7(3)10)9(11-4)12-5/h1H2,2-5H3 |
InChI Key |
BSZWTJKEWUCEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C(OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



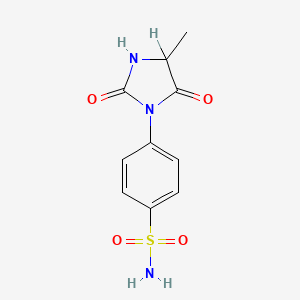

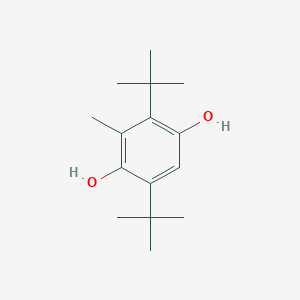

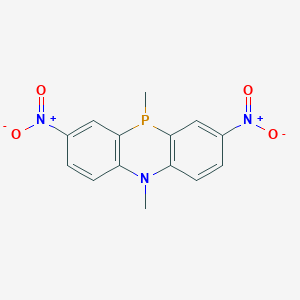
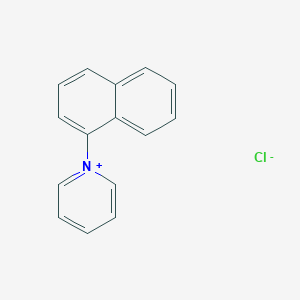
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)


